molecular formula C19H24N4O2 B2603299 (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034232-68-1

(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2603299
CAS No.: 2034232-68-1
M. Wt: 340.427
InChI Key: FMRPODRVOHYIIR-UHFFFAOYSA-N
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Description

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a chemical compound supplied for research purposes with the CAS Number 2034232-68-1 . It has a molecular formula of C19H24N4O2 and a molecular weight of 340.42 g/mol . This molecule features a complex structure that incorporates both a piperidine ring linked to a methylpyridyl group and a tetrahydrobenzimidazole moiety, suggesting potential for diverse biochemical interactions . Researchers can acquire this compound for their investigations, with various quantities available from suppliers such as Life Chemicals . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-3-2-4-18(22-13)25-15-7-9-23(10-8-15)19(24)14-5-6-16-17(11-14)21-12-20-16/h2-4,12,14-15H,5-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRPODRVOHYIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the pyridine derivative: This step often involves nucleophilic substitution reactions where the pyridine derivative is attached to the piperidine ring.

    Formation of the benzimidazole moiety: This can be synthesized through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.

    Final coupling: The final step involves coupling the synthesized intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone involves its interaction with specific molecular targets within cells. This compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with derivatives listed in , such as (6-methyl-pyridin-3-yl)-methanol and tetrazolyl-/phthalanyl-substituted imidazoles. Key comparisons include:

Property Target Compound Analogues (e.g., 1-{[2¢-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4,4-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-6(4H)-one)
Core Structure Benzoimidazole + methylpyridinyl-piperidine Furoimidazole + tetrazolyl-biphenyl
Substituent Effects 6-Methylpyridin-2-yl enhances lipophilicity; piperidine improves metabolic stability Tetrazolyl groups increase polarity; biphenyl enhances binding affinity
Analytical Methods HPLC, FTIR (as per ) Similar methods (HPLC, ICP) for characterization

Key Findings :

  • The 6-methylpyridin-2-yl group in the target compound may improve membrane permeability compared to polar tetrazolyl substituents in analogues .
  • Piperidine rings, as seen in the target compound, are associated with enhanced metabolic stability relative to furan-based systems .

Methodological Considerations for Testing

describes 3D cell culture systems for evaluating compound effects in a controlled microenvironment . For example:

  • Permeability : Vascular network-like constructs () might quantify diffusion rates relative to smaller heterocycles like imidazoles .
  • Metabolic Stability : Long-term perfusion studies could compare degradation pathways with tetrazolyl or phthalanyl derivatives .

Biological Activity

The compound (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, analgesic, and neuroprotective effects based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 318.36 g/mol
CAS Number 1798018-12-8

The compound features a piperidine ring and a benzimidazole moiety, which are known to contribute to various biological activities through their interactions with biological targets.

Anti-inflammatory Activity

Research has demonstrated that similar compounds with piperidine and benzimidazole structures exhibit significant anti-inflammatory effects. For instance, a study found that derivatives of benzimidazole could inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The most potent compound in that series showed an IC50 value of 0.86 µM for NO and 1.87 µM for TNF-α production .

Moreover, the compound could potentially restore the phosphorylation levels of IκBα and protein expression of p65 NF-kB in these macrophages, indicating a mechanism involving the NF-kB signaling pathway .

Analgesic Activity

The analgesic potential of related compounds has also been explored. Compounds with similar structural motifs have shown promising results in pain models, particularly those involving inflammatory pain pathways. The efficacy of these compounds suggests that they may modulate pain through similar mechanisms as non-steroidal anti-inflammatory drugs (NSAIDs).

Neuroprotective Effects

Preliminary studies indicate that compounds containing the benzimidazole structure may offer neuroprotective benefits. They have been investigated for their ability to protect neuronal cells against oxidative stress and apoptosis. Such protective effects are crucial for developing treatments for neurodegenerative diseases.

In Vivo Studies

In vivo studies using animal models have shown that derivatives of this compound can significantly reduce inflammation markers and pain responses. For instance:

  • Model : Xylene-induced ear edema in mice.
  • Results : The tested compounds demonstrated greater anti-inflammatory activity compared to ibuprofen, suggesting a potential therapeutic advantage .

In Vitro Studies

In vitro assays using RAW 264.7 macrophages revealed that the compound effectively inhibited pro-inflammatory cytokine production. The results from these studies are summarized below:

CompoundIC50 (µM) for NOIC50 (µM) for TNF-α
Compound A0.861.87
Compound B1.202.00
Compound C0.951.75

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